Chemical Properties of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Chemical Properties of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Executive Summary: The C2-Functionalized Scaffold
Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates. Unlike the common solvent N-(2-hydroxyethyl)morpholine (where the substituent is on the nitrogen), this molecule features a C2-substituted morpholine core . This structural distinction is critical in medicinal chemistry, as C-substituted morpholines offer chiral centers that can rigidly orient pharmacophores in 3D space, improving selectivity against biological targets such as kinases and G-protein coupled receptors (GPCRs).
This guide details the physicochemical properties, synthetic routes, and reactivity profile of this compound, providing researchers with a self-validating roadmap for its utilization in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a morpholine ring protected at the N-4 position by a benzyloxycarbonyl (Cbz) group, with a 2-hydroxyethyl side chain at the C-2 position.
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IUPAC Name: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate[1]
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Molecular Formula: C₁₄H₁₉NO₄
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Molecular Weight: 265.31 g/mol
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Chirality: The C2 position is a stereocenter. The compound typically exists as a racemate in bulk building blocks but can be resolved into (2S) and (2R) enantiomers for asymmetric synthesis.
Key Properties Table[7]
| Property | Value / Description | Note |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to crystallize increases with purity. |
| Boiling Point | ~420°C (Predicted) | Decomposes before boiling at atm pressure. |
| LogP (Predicted) | 1.8 – 2.1 | Lipophilic enough for organic extraction; moderate polarity. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water; sparingly soluble in hexanes. |
| pKa (Conjugate Acid) | N/A (Carbamate) | The nitrogen is non-basic due to Cbz protection. |
| H-Bond Donors | 1 (Primary Alcohol) | Available for hydrogen bonding or functionalization. |
| H-Bond Acceptors | 4 | Ester carbonyls and ether oxygen. |
Synthetic Routes & Manufacturing[4]
The synthesis of C2-substituted morpholines is more complex than their N-substituted counterparts. The most robust route for the 2-(2-hydroxyethyl) variant involves the reduction of a morpholine-2-acetic acid precursor. This approach avoids the regioselectivity issues often encountered when trying to alkylate the morpholine ring directly.
Synthesis Pathway (Diagram)
The following workflow illustrates the conversion of Morpholine-2-acetic acid ethyl ester to the target compound.
[2]
Detailed Protocol: Reductive Synthesis
Note: This protocol assumes starting from the ethyl ester precursor.
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N-Protection:
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Dissolve ethyl morpholine-2-acetate (1.0 equiv) in DCM/Water (1:1).
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Add NaHCO₃ (2.5 equiv) followed by dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.1 equiv) at 0°C.
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Stir at room temperature for 4 hours. Separate organic layer, wash with brine, and dry over MgSO₄.
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Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The amine spot (ninhydrin active) should disappear.
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Ester Reduction:
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Dissolve the 4-Cbz-morpholine-2-acetate intermediate in anhydrous THF under Nitrogen.
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Cool to 0°C and add Lithium Borohydride (LiBH₄) (2.0 equiv) portion-wise. Note: LiBH₄ is preferred over LiAlH₄ to avoid potential cleavage of the carbamate (Cbz) group, although Cbz is generally stable to LAH at low temps.
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Allow to warm to room temperature and stir for 12 hours.
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Quench: Carefully add saturated NH₄Cl solution at 0°C.
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Extraction: Extract with EtOAc (3x). The product is in the organic layer.[3][4]
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Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
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Reactivity & Functionalization
This molecule acts as a bifunctional scaffold . The Cbz group protects the amine, directing all chemistry to the primary alcohol. Once the side chain is elaborated, the Cbz group can be removed to reveal the secondary amine for coupling to a drug core.
Reactivity Map
Critical Transformations
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Mesylation (Leaving Group Installation): The primary alcohol is easily converted to a mesylate using MsCl and TEA in DCM. This activates the side chain for nucleophilic substitution (Sɴ2) by amines or thiols, a common tactic in constructing PROTAC linkers.
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Oxidation to Aldehyde: Swern oxidation or Dess-Martin Periodinane yields the aldehyde. This intermediate is unstable and should be used immediately for reductive amination or Wittig reactions.
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Cbz Deprotection: Standard hydrogenation (H₂, Pd/C, MeOH) cleanly removes the Cbz group.
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Caution: If the side chain contains reducible groups (e.g., alkenes, benzyl ethers), alternative deprotection (e.g., HBr/Acetic Acid) may be required, though harsh conditions can affect the ether linkage of the morpholine.
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]
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Handling: Wear nitrile gloves and safety glasses. Use a fume hood, especially when using Cbz-Cl or reducing agents.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Primary alcohols can slowly oxidize if exposed to air over long periods.
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Spill Response: Absorb with sand or vermiculite. Do not flush into drains.
References
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PubChem. Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (Homolog Data). National Library of Medicine. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Morpholines and Protection Strategies. Available at: [Link]
Sources
- 1. 2770579-58-1_CAS号:2770579-58-1_2-Ethyl-6-{4-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperazin-1-yl}-2,3-dihydropyridazin-3-one - 化源网 [m.chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
